molecular formula C15H12ClNO4 B8726398 2-benzyloxycarbonylamino-4-chlorobenzoic acid CAS No. 112733-44-5

2-benzyloxycarbonylamino-4-chlorobenzoic acid

Cat. No.: B8726398
CAS No.: 112733-44-5
M. Wt: 305.71 g/mol
InChI Key: QWCJAHVNRQXIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyloxycarbonylamino-4-chlorobenzoic acid is an organic compound with the molecular formula C15H12ClNO4. It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected amino group and a chlorine atom on the benzene ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyloxycarbonylamino-4-chlorobenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-chloroaniline is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step forms the benzyloxycarbonyl-protected intermediate.

    Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyloxycarbonylamino-4-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Deprotection Reactions: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst, while acidic deprotection uses trifluoroacetic acid (TFA).

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of the chlorine atom with the nucleophile.

    Deprotection Reactions: The major product is 2-amino-4-chlorobenzoic acid.

Scientific Research Applications

2-benzyloxycarbonylamino-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyloxycarbonylamino-4-chlorobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution or deprotection. In biological systems, its interactions with enzymes or receptors are of interest, although detailed pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobenzoic acid: Lacks the benzyloxycarbonyl protection and is more reactive.

    4-Chlorobenzoic acid: Lacks both the amino and benzyloxycarbonyl groups, making it less versatile in synthetic applications.

Uniqueness

2-benzyloxycarbonylamino-4-chlorobenzoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the chlorine atom, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

112733-44-5

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

4-chloro-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-11-6-7-12(14(18)19)13(8-11)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

QWCJAHVNRQXIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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